methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring:
- A thieno[2,3-c]pyridine core, which provides a rigid bicyclic scaffold.
- A 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido group at position 2, introducing a sulfonamide-linked aromatic moiety with a piperidine substituent.
- A methyl ester at position 3, which may serve as a prodrug moiety or influence solubility.
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-16-11-13-29(14-12-16)36(32,33)18-9-7-17(8-10-18)22(30)27-23-20(24(31)34-6)19-15-25(2,3)28-26(4,5)21(19)35-23/h7-10,16,28H,11-15H2,1-6H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXUEBDNGNORCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. Common reagents used in these reactions include various sulfonyl chlorides, amines, and carboxylates. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
1.2.1 Benzamido Group Formation
The benzamido group with a sulfonamide substituent likely arises from:
-
Sulfonation of a benzene ring to form a sulfonyl chloride intermediate.
-
Coupling with 4-methylpiperidine via nucleophilic substitution, as seen in similar sulfonamide syntheses .
1.2.2 Tetramethyl Substitution
The tetramethyl groups (positions 5,5,7,7) suggest alkylation reactions using alkyl halides (e.g., methyl iodide) and bases (e.g., NaH) to introduce methyl groups at specific positions.
1.2.3 Esterification
The methyl ester at position 3 is likely formed via Fischer esterification of the corresponding carboxylic acid using methanol, catalyzed by acids like H₂SO₄.
Thieno[2,3-c]pyridine Core Formation
| Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|
| Cyclization | 1,3-dicarbonyl compounds, amines, TsOH, BuOH | |
| Microwave irradiation | BuOH, TsOH, 180°C, 3 h |
Sulfonamide Formation
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Sulfonylation | Sulfonyl chloride intermediates | |
| Nucleophilic substitution | 4-methylpiperidine, base (e.g., pyridine) |
Amidation
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Coupling agent | EDC, DCC, or HATU | |
| Solvent | DMF or dichloromethane |
Yield and Purity
-
Cyclization reactions (e.g., Gould–Jacobs) report yields up to 98% under optimized conditions .
-
Sulfonamide formation typically achieves high purity via column chromatography .
Critical Parameters
-
Temperature : Microwave irradiation at 180°C enhances reaction efficiency .
-
Catalysts : TsOH or SOCl₂ for cyclization and sulfonation, respectively .
Spectroscopy
-
NMR : Used to confirm regioselectivity and substituent positions (e.g., methyl groups at 5,5,7,7) .
-
Mass spectrometry : Validates molecular weight and confirms substituent identities (e.g., sulfonamide) .
Crystallography
Structural studies (e.g., twist-chair conformations in piperidine derivatives) provide insights into stereochemical outcomes .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, derivatives similar to methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation:
- Cell Lines Tested : Compounds were screened against various cancer cell lines such as MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer).
- Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis through pathways that may involve inhibition of specific kinases like Hsp90 .
Enzyme Modulation
This compound has been shown to interact with various enzymes:
- G Protein-Coupled Receptor Kinase 2 (GRK2) : The compound acts as an inhibitor of GRK2 by mimicking ATP. This interaction can modulate GPCR signaling pathways crucial for various cellular functions .
Study on Anticancer Activity
A recent study synthesized several thieno[2,3-c]pyridine derivatives and evaluated their anticancer properties. The findings indicated that specific derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity .
Mechanistic Insights
Further investigations have revealed that certain derivatives do not primarily induce apoptosis but rather affect cell cycle progression. This suggests alternative mechanisms of action that could be leveraged for therapeutic purposes .
Mechanism of Action
The mechanism of action of methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds from the evidence share partial structural motifs or functional groups with the target compound.
Thiazolo[3,2-a]pyrimidine Derivatives
Example: Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4h’)
Key Differences :
Thiazolo[3,2-a]pyrimidine Carbonitriles
Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
Key Differences :
- The cyano and furan substituents in 11b introduce electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
Pyrrolo[2,3-b]pyridine Derivatives
Example: N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k)
| Feature | Target Compound | Compound 8k |
|---|---|---|
| Core Structure | Thieno[2,3-c]pyridine | Pyrrolo[2,3-b]pyridine |
| Substituents | Sulfonamide, methyl ester | Methoxybenzamide, dimethoxyphenyl |
| Purity | Not reported | 97% (HPLC) |
Key Differences :
- The pyrrolo[2,3-b]pyridine core in 8k is smaller and less sterically hindered than the target’s thienopyridine system.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Key Differences :
- The tetrahydroimidazo core in 1l introduces a saturated ring system, likely increasing conformational flexibility compared to the target’s rigid scaffold.
- Nitro and cyano groups in 1l may confer redox activity absent in the target compound .
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the thieno[2,3-c]pyridine family and features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a piperidine moiety is particularly noteworthy as it often enhances the pharmacological profile of compounds.
1. Antimicrobial Activity
Research has indicated that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains including Streptococcus pneumoniae and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. For example, derivatives of thieno[2,3-c]pyridine have been evaluated for their ability to inhibit cancer cell proliferation in vitro. In particular, certain derivatives demonstrated cytotoxicity against several cancer cell lines . The specific mechanisms may involve apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
Thieno[2,3-c]pyridine compounds have also been noted for their anti-inflammatory activities. These effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . This property makes them potential candidates for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosine Phosphatase Regulation : It may act as a modulator of tyrosine-protein phosphatases which are critical in various signaling pathways including those involved in cell growth and differentiation .
- Cell Signaling Pathways : The compound's interaction with specific receptors or enzymes could influence pathways such as the hepatocyte growth factor receptor signaling pathway .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against S. pneumoniae, E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits COX-2 and pro-inflammatory cytokines |
Case Study: Anticancer Screening
In a notable study conducted on multicellular spheroids using a drug library screening method, this compound was identified as a promising anticancer agent due to its potent cytotoxicity against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
